N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
CAS No.: 289472-78-2
Cat. No.: VC0193248
Molecular Formula: C19H24N4O3
Molecular Weight: 356.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289472-78-2 |
---|---|
Molecular Formula | C19H24N4O3 |
Molecular Weight | 356.43 |
IUPAC Name | N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1 |
SMILES | CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide possesses a complex molecular structure with precisely defined stereochemistry. The compound features two chiral centers with specific stereochemical configurations: an S-configuration at the central alpha-carbon of the phenylalanine moiety and an R-configuration at the carbon bearing the hydroxyl group in the methylbutyl segment. This structure represents a diastereomer of related compounds in the Bortezomib impurity family, with the stereochemistry playing a critical role in its physical and chemical properties.
Identification Parameters
Several identification parameters exist for this compound, providing unique identifiers for reference in scientific literature and pharmaceutical documentation:
Parameter | Value |
---|---|
CAS Number | 289472-78-2 |
Molecular Formula | C₁₉H₂₄N₄O₃ |
Molecular Weight | 356.42 g/mol |
FDA UNII | G2KA73LG6T |
InChIKey | NEIDLJIPMZVISC-DOTOQJQBSA-N |
This compound has been assigned the CAS registry number 289472-78-2, which serves as a unique identifier in chemical databases and literature. The FDA has assigned it the UNII (Unique Ingredient Identifier) G2KA73LG6T, further establishing its identity in regulatory contexts.
Nomenclature and Alternative Designations
Systematic Nomenclature
The IUPAC name N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide accurately reflects the compound's chemical structure and stereochemistry. This systematic name provides explicit information about the relative positions of functional groups and the stereochemical configurations at the chiral centers, allowing for precise identification in scientific literature.
Common Synonyms
The compound is known by several synonyms in pharmaceutical research and industry:
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(R)-Hydroxy Des(boric Acid) Bortezomib
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Bortezomib USP Impurity I
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Bortezomib (EP) Impurity E
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SR-Isomer, Bortezomib Impurity E
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Bortezomib Hydroxy(1R,2S)-Isomer
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Bortezomib Impurity 2 (S,R-Isomer)
These various designations reflect both its chemical relationship to Bortezomib and its status as a known pharmaceutical impurity in different regulatory frameworks, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
Physical and Chemical Properties
Physical State and Appearance
The compound is characterized as a solid at room temperature with a white to off-white coloration. This physical appearance is consistent with many pharmaceutical intermediates and reference standards used in quality control procedures.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide:
Property | Value | Method |
---|---|---|
Boiling Point | 672.0±55.0 °C | Predicted |
Density | 1.199±0.06 g/cm³ | Predicted |
pKa | 11.90±0.46 | Predicted |
Storage Temperature | 2-8°C | Recommended |
Form | Solid | Observed |
Color | White to Off-White | Observed |
SMILES | CC(C)CC@HO | Computed |
InChI | InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1 | Computed |
These properties highlight the compound's high boiling point, moderate density, and basic character (high pKa). The recommended storage temperature of 2-8°C suggests potential stability concerns at higher temperatures, which is important for handling and storage in laboratory and pharmaceutical settings.
Solubility Profile
The compound exhibits specific solubility characteristics that are relevant for analytical procedures and formulation considerations:
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
DMSO | Slightly soluble |
Methanol | Slightly soluble |
This limited solubility profile in common organic solvents necessitates careful consideration when developing analytical methods or handling procedures for this compound.
Synthesis and Formation
Origin in Bortezomib Production
N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is primarily formed as an impurity during the synthesis of Bortezomib. The compound represents a stereoisomer that lacks the boronic acid functional group characteristic of Bortezomib itself. This impurity arises from specific reaction conditions and synthetic pathways employed in the commercial production of Bortezomib.
Analytical Methods and Detection
Chromatographic Analysis
Supercritical fluid chromatography (SFC) has been reported as an effective method for separating and quantifying bortezomib impurities, including N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. This technique offers advantages in terms of resolution, speed, and environmental impact compared to traditional liquid chromatography methods.
The following chromatographic conditions have been shown to be effective for analyzing bortezomib impurity mixtures:
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Column: CHIRALPAK AD-3 (100 mm × 4.6 mm, 3 μm)
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Mobile phase: Supercritical CO₂ with appropriate organic modifiers
This analytical approach allows for precise quantification of the impurity in Bortezomib formulations, supporting quality control procedures in pharmaceutical manufacturing.
Reference Standards
Research Applications and Significance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume